molecular formula C18H24ClN3O4 B12692840 Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate CAS No. 121774-67-2

Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate

Cat. No.: B12692840
CAS No.: 121774-67-2
M. Wt: 381.9 g/mol
InChI Key: HQJPHUMFAKVAAW-XTWSRORZSA-M
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Description

Introduction to Pyridinium Perchlorate Derivatives

Chemical Classification and Nomenclature

The compound belongs to the pyridinium perchlorate family, characterized by a positively charged nitrogen-containing aromatic ring paired with a perchlorate anion. Its systematic IUPAC name is 4-[(E)-(2-methyl-6-(1-methylethyl)pyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline perchlorate .

Structural Features
  • Core : A pyridinium ring substituted at positions 2 and 6 with methyl and isopropyl groups, respectively.
  • Schiff base linkage : An imine group ($$-\text{N}=\text{CH}-$$) connects the pyridinium core to a para-dimethylaminophenyl moiety.
  • Counterion : Perchlorate ($$ \text{ClO}_4^- $$) balances the positive charge on the pyridinium nitrogen.

The molecular geometry adopts an E-configuration at the imine bond, as confirmed by spectroscopic and crystallographic analyses.

Table 1: Molecular Data

Property Value Source
Molecular formula $$ \text{C}{18}\text{H}{24}\text{ClN}{3}\text{O}{4} $$
Molecular weight 381.85 g/mol
SMILES notation CC(C)C1=NC(=C(C(=C1)N=CC2=CC=C(C=C2)N(C)C)C)[O-]Cl(=O)(=O)=O
InChIKey XDBYABIIPWSLFI-FOWTUZBSSA-N
Spectroscopic Characterization
  • UV-Vis : Absorption bands at 320–400 nm arise from π→π* transitions in the conjugated Schiff base system.
  • NMR : $$ ^1\text{H} $$-NMR signals at δ 2.5–3.1 ppm correspond to methyl and isopropyl groups, while aromatic protons appear at δ 6.8–8.2 ppm.

Historical Development in Heterocyclic Quaternary Ammonium Salts Research

The synthesis of pyridinium perchlorates evolved alongside demand for thermally stable ionic compounds. Early work focused on pyridinium halides, but perchlorate derivatives gained attention due to superior solubility and oxidative stability.

Key Advancements
  • Schiff Base Functionalization : Introducing imine linkages (e.g., $$-\text{N}=\text{CH}-$$) enabled tunable electronic properties for optoelectronic applications.
  • Steric Modulation : Substituents like isopropyl groups at position 6 improve solubility in nonpolar solvents.
  • Green Synthesis : Modern methods avoid halogenated intermediates, aligning with regulations on chlorine content.

Table 2: Synthesis Methods and Yields

Method Yield (%) Reference
Condensation of 2-methyl-6-isopropylpyridinium salts with 4-dimethylaminobenzaldehyde 78
Acid-catalyzed quaternization using perchloric acid 82
Industrial Applications
  • Fuel Additives : Halogen-free quaternary ammonium salts improve cold-flow properties in diesel fuels.
  • Dye Sensitizers : Conjugated Schiff base derivatives enhance light absorption in solar cells.

The compound’s development underscores a shift toward environmentally benign ammonium salts with tailored functional groups.

Properties

CAS No.

121774-67-2

Molecular Formula

C18H24ClN3O4

Molecular Weight

381.9 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-(2-methyl-6-propan-2-ylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate

InChI

InChI=1S/C18H24N3.ClHO4/c1-14(2)18-8-6-7-15(3)21(18)19-13-16-9-11-17(12-10-16)20(4)5;2-1(3,4)5/h6-14H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b19-13+;

InChI Key

HQJPHUMFAKVAAW-XTWSRORZSA-M

Isomeric SMILES

CC1=[N+](C(=CC=C1)C(C)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=[N+](C(=CC=C1)C(C)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Quaternization of Pyridine Derivative

  • The 2-methyl-6-(1-methylethyl)pyridine is reacted with an alkylating agent such as methyl iodide or ethyl bromide under reflux conditions in an aprotic solvent (e.g., acetonitrile or dichloromethane) to form the corresponding N-alkylpyridinium salt.
  • Reaction conditions: temperature 60–80 °C, reaction time 12–24 hours, inert atmosphere to prevent oxidation.

Schiff Base Formation

  • The quaternized pyridinium salt bearing an aldehyde group at the 1-position (or a suitable precursor that can be oxidized to the aldehyde) is reacted with 4-(dimethylamino)aniline in a polar solvent such as ethanol or methanol.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures (25–50 °C) for 4–12 hours.
  • Acid catalysis (e.g., a few drops of acetic acid) may be used to facilitate imine formation.
  • The progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Perchlorate Salt Formation

  • The imine-containing pyridinium compound is treated with perchloric acid (HClO4) in an aqueous or mixed aqueous-organic solvent system to precipitate the perchlorate salt.
  • The reaction is performed at 0–5 °C to control the exothermic nature of perchloric acid addition.
  • The product is isolated by filtration, washed with cold solvent, and dried under vacuum.

Representative Data Table of Reaction Conditions

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Notes
Quaternization 2-methyl-6-(1-methylethyl)pyridine + MeI Acetonitrile 70 18 Inert atmosphere, reflux
Schiff base formation Quaternized pyridinium aldehyde + 4-(dimethylamino)aniline + AcOH Ethanol 40 6 Acid catalysis, monitored by TLC
Perchlorate salt formation Imine compound + HClO4 Water/ethanol mix 0–5 1 Precipitation, cold conditions

Research Findings and Notes

  • The quaternization step is critical for ensuring the pyridinium nitrogen is positively charged, which facilitates the formation of the stable imine linkage and subsequent salt formation.
  • The Schiff base formation is reversible; therefore, reaction conditions must be optimized to drive the equilibrium toward imine formation, often by removing water formed during the reaction or using molecular sieves.
  • Perchlorate salts are sensitive and potentially explosive; thus, the salt formation step requires careful temperature control and handling under safe laboratory conditions.
  • Purity and identity of the final compound are confirmed by NMR (1H, 13C), IR spectroscopy (imine C=N stretch), mass spectrometry, and elemental analysis.
  • The compound’s perchlorate salt form enhances its solubility and stability for applications in dye chemistry and as a molecular probe.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C18H24N3
  • SMILES Notation : CC1=N+/N=C/C2=CC=C(C=C2)N(C)C
  • InChI Key : OWEMUIOBAVDUTA-CPNJWEJPSA-N

The structure features a pyridine ring substituted with a dimethylamino group and a methylene bridge connecting to an aniline derivative. This unique structure contributes to its diverse reactivity and applications in various chemical processes .

Photoredox Catalysis

Pyridinium compounds, including the one , have been explored for their role in photoredox catalysis. This method utilizes light to facilitate chemical reactions, particularly in organic synthesis. The compound can act as an electron donor or acceptor, enhancing the efficiency of reactions involving small organic molecules .

Peptide Synthesis

The compound may serve as a coupling reagent in peptide synthesis. Its ability to activate carboxylic acid moieties allows for efficient formation of amide bonds between amino acids or other nucleophiles under mild conditions. This application is crucial in biochemistry for producing peptides and proteins .

Organic Synthesis

Pyridinium derivatives are commonly used as intermediates in organic synthesis due to their electrophilic nature. They can participate in various reactions such as nucleophilic substitutions and additions, making them valuable in the development of pharmaceuticals and agrochemicals .

Case Study 1: Photoredox Catalysis

In a study published by the American Chemical Society, pyridinium-based catalysts were shown to effectively mediate the reduction of electron-deficient olefins and aromatic ketones under visible light irradiation. The results indicated that these catalysts could significantly enhance reaction rates and selectivity, demonstrating their utility in synthetic organic chemistry .

Case Study 2: Peptide Coupling Reagents

Research highlighted the use of pyridinium derivatives as effective nucleophilic catalysts for peptide coupling reactions. The studies revealed that these compounds could facilitate high-yield synthesis of various peptides by activating carboxylic acids efficiently, underscoring their importance in pharmaceutical development .

Mechanism of Action

The mechanism of action of Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, thereby influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

  • Substituent-Driven Binding: The sulfamoyl group in the carbonic anhydrase inhibitor () enables strong hydrogen bonding with the enzyme’s active site, while the target compound’s dimethylamino group may prioritize hydrophobic or π-π interactions .
  • Metal Coordination: Metal complexes (e.g., Mn(II) in ) exhibit enhanced cytotoxicity due to redox activity and DNA intercalation, a feature absent in the non-metallated target compound .

Key Observations :

  • The target compound’s isopropyl group may necessitate harsh synthesis conditions (e.g., elevated temperatures or prolonged reaction times), as seen in sterically hindered lumazine derivatives .
  • Planar structures (e.g., thiazolyl pyridinium) favor efficient metal coordination and higher yields, whereas bulky groups like isopropyl could impede similar reactivity .

Thermodynamic and Binding Properties

  • Binding Free Energy: The planar thiazolyl pyridinium perchlorate (PytH·ClO₄) exhibits a ΔG of -9.79 kcal/mol, attributed to its flat geometry enabling strong intercalation . The target compound’s dimethylamino and isopropyl groups may reduce planarity, lowering binding energy but enhancing selectivity for hydrophobic pockets.
  • Cytotoxicity Trends: Metal complexes (e.g., Mn(II)) show IC₅₀ values 10x lower than non-metallated analogs, highlighting the role of redox-active metals in enhancing potency .

Notes

Limitations : Direct data on the target compound’s biological activity are absent; inferences rely on structural analogs.

Synthetic Considerations : Steric hindrance from the isopropyl group may require optimized conditions, as evidenced by hindered reactions in lumazine derivatives .

Biological Activity

Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate (referred to as PDMAP) is a compound of interest due to its potential biological activities and applications in various fields. This article explores the biological activity of PDMAP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PDMAP has a complex molecular structure characterized by the following formula:

  • Molecular Formula : C18H24N3ClO4
  • SMILES Notation : Cc1cc(cc(c1)C(=N)c2ccc(N(C)C)c(N=C(N)C)c2)C(=O)[O-].[Cl-]

This structure features a pyridinium ring with a dimethylamino group and a methylene bridge that connects to an amino group. The perchlorate ion contributes to its solubility and stability in various solvents.

Pharmacological Effects

  • Antimicrobial Activity :
    PDMAP exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
  • Anticancer Properties :
    Preliminary research indicates that PDMAP may have anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for development as an anticancer agent.
  • Neuroprotective Effects :
    PDMAP has been investigated for its neuroprotective properties, particularly in models of oxidative stress. It appears to mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities.

The biological activity of PDMAP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : PDMAP has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as amine oxidases. This inhibition can lead to decreased production of harmful byproducts during metabolic processes .
  • Modulation of Cell Signaling Pathways : It is believed that PDMAP modulates key signaling pathways involved in cell survival and apoptosis, particularly through the regulation of MAPK and PI3K/Akt pathways.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of PDMAP demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 2: Anticancer Activity

In a cell line study involving human breast cancer cells (MCF-7), treatment with PDMAP resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
258015
505030
1002060

Q & A

Basic: What synthetic methodologies are used to prepare pyridinium perchlorate derivatives, and how is structural confirmation achieved?

Answer:
Pyridinium perchlorate derivatives are synthesized via nucleophilic addition reactions. For example, pyrylium salts (pre-synthesized) react with 2-aminoethylenethiol at room temperature or 0°C to form thiopyran-pyridinium perchlorates. Key steps include refluxing reactants in ethanol/dimethylformamide, followed by cooling, filtration, and recrystallization . Structural confirmation involves:

  • FTIR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1574 cm⁻¹, perchlorate Cl-O vibrations at ~1100 cm⁻¹).
  • ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.7 ppm, methyl groups at δ 1.2–2.5 ppm).
  • Elemental analysis : Validates C, H, N, and ClO₄⁻ content.
  • Freezing-point depression : Determines molecular weight .

Advanced: How can contradictory electrochemical stability data for pyridinium perchlorates under varying pH conditions be resolved?

Answer:
Cyclic voltammetry (CV) studies under controlled conditions are critical. For instance:

  • In acetonitrile with pyridine/pyridinium perchlorate (0.1 M each), redox peaks indicate electron-transfer processes.
  • Adding solid KHCO₃ (100 equiv) alters proton availability, stabilizing/destabilizing the perchlorate counterion.
  • Compare CV profiles with/without substrates (e.g., 4-tBu-toluene) to assess interference. Contradictions arise from solvent polarity, ion pairing, or protonation states; systematic pH titration and DFT calculations can reconcile discrepancies .

Basic: What analytical methods quantify perchlorate content in pyridinium derivatives?

Answer:

  • Ion chromatography-tandem mass spectrometry (IC-MS/MS) : Detects ClO₄⁻ anions with high sensitivity (LOD ~0.1 ppb).
  • Elemental analysis : Measures Cl content indirectly.
  • Ion-exchange chromatography : Isolates perchlorate via resin-based separation (e.g., conversion to chloride salts using styrene-divinylbenzene resins) .

Advanced: How do alkyl chain lengths in pyridinium derivatives influence perchlorate adsorption in environmental systems?

Answer:
Hexadecyl pyridinium-modified montmorillonite adsorbs perchlorate via:

  • In-situ modification : Co-adsorption of hexadecyl pyridinium and ClO₄⁻ on clay layers.
  • Ex-situ modification : Pre-loading montmorillonite with pyridinium, followed by perchlorate uptake.
    Longer alkyl chains enhance hydrophobicity and interlayer spacing, improving adsorption capacity (e.g., 15–20 mg/g). Competitive ion effects (e.g., nitrate) require selectivity studies .

Advanced: What strategies optimize reaction yields in pyridinium perchlorate synthesis?

Answer:

  • Catalyst selection : HCl (0.01 mol%) accelerates nucleophilic substitution (e.g., 60% yield in pyrimidinium syntheses) .
  • Temperature control : Reactions at 0°C minimize side products (e.g., thiopyran-pyridinium derivatives) .
  • Solvent polarity : Ethanol/dimethylformamide mixtures enhance solubility of polar intermediates.

Basic: How is crystallographic data used to resolve protonation sites in pyridinium salts?

Answer:
Single-crystal X-ray diffraction:

  • Locates protonation on nitrogen atoms (e.g., pyridinium N-H at 0.88 Å bond length).
  • Maps hydrogen-bonding networks (e.g., N-H···ClO₄⁻ interactions) to confirm counterion placement.
  • Computes r.m.s. deviations (<0.2 Å) to assess planarity and torsional angles between aromatic rings .

Advanced: How does counterion exchange (ClO₄⁻ → Cl⁻) affect pyridinium salt purity?

Answer:

  • Ion-exchange resins : Passing perchlorate salts through basic resins (e.g., Amberlite IRA-400) replaces ClO₄⁻ with Cl⁻, yielding >99% pure pyridinium chlorides.
  • Yield trade-offs : Perchlorate’s low solubility necessitates excess resin, but chloride salts are more biocompatible for gene delivery studies .

Basic: What safety protocols are recommended for handling pyridinium perchlorates?

Answer:

  • Explosion risk : Avoid grinding dry perchlorate salts; use wet methods.
  • Ventilation : Prevent inhalation of fine powders (TLV <0.1 mg/m³).
  • Storage : Keep in sealed, non-metallic containers at <25°C, away from reductants .

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